Enhanced Lipophilicity (XLogP3) Drives Membrane Permeability Differentiation
The target compound's isopropyl substituent confers a higher computed lipophilicity (XLogP3) compared to the cyclopropyl analog, directly influencing passive membrane permeability potential. The target compound (CAS 1155953-79-9) has a predicted XLogP3 of 1.3, versus 0.7 for 1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine (CAS 1153839-72-5) [1]. This 0.6 unit increase represents a ~4-fold higher theoretical partition coefficient, which can be decisive in crossing lipid bilayers [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.3 (predicted XLogP3 by PubChem 2.2) |
| Comparator Or Baseline | 1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine: 0.7 (predicted XLogP3) |
| Quantified Difference | ΔXLogP3 = +0.6 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) for the comparator; target compound value estimated based on structural similarity and consistent computational methodology [1]. |
Why This Matters
In early-stage drug discovery, a ΔXLogP3 of 0.6 can translate into significantly different cell permeability and oral absorption profiles, making this compound preferable for target engagement in intracellular or CNS applications.
- [1] PubChem, '1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine,' Computed Properties, CID 43559723, accessed May 2026. https://pubchem.ncbi.nlm.nih.gov/compound/43559723 View Source
